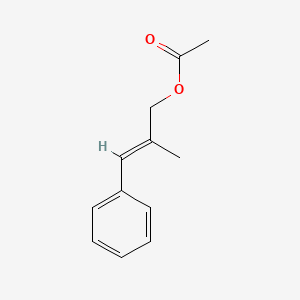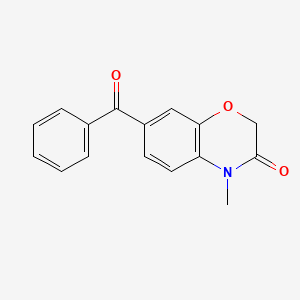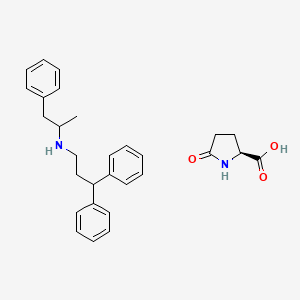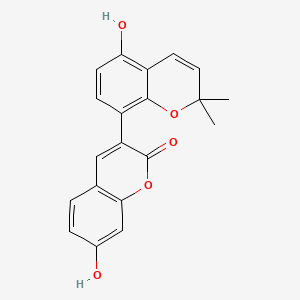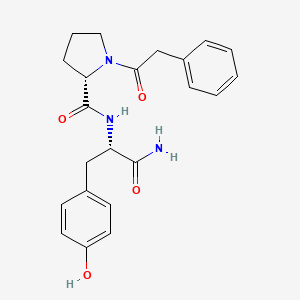
L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- can be achieved through synthetic routes involving the reaction of L-tyrosine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
科学的研究の応用
L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in enzymatic reactions and its interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
作用機序
The mechanism of action of L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as tyrosinase, leading to the formation of melanin and other biologically active compounds . The compound’s effects are mediated through its binding to active sites on enzymes and its participation in catalytic reactions.
類似化合物との比較
L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- can be compared with other similar compounds such as:
L-Tyrosine: A precursor to L-Tyrosinamide, it is an amino acid involved in protein synthesis and various metabolic pathways.
L-Cysteinamide: Another amino acid derivative, it has different biological activities and applications compared to L-Tyrosinamide.
The uniqueness of L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- lies in its specific chemical structure and the resulting properties, which make it suitable for particular applications in research and industry.
特性
CAS番号 |
200954-49-0 |
|---|---|
分子式 |
C22H25N3O4 |
分子量 |
395.5 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c23-21(28)18(13-16-8-10-17(26)11-9-16)24-22(29)19-7-4-12-25(19)20(27)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-19,26H,4,7,12-14H2,(H2,23,28)(H,24,29)/t18-,19-/m0/s1 |
InChIキー |
RUGPPVKVGPVAIH-OALUTQOASA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



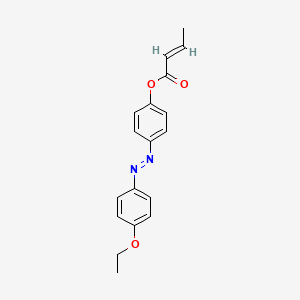

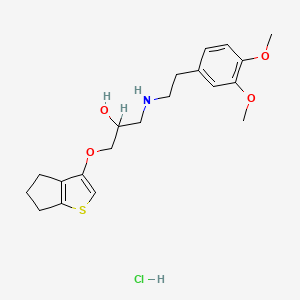

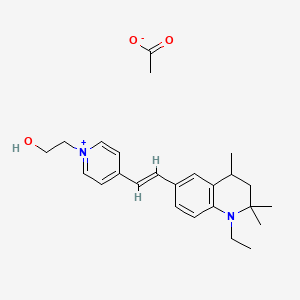
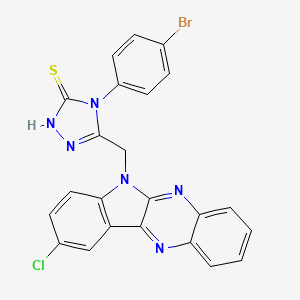
![4-amino-5-chloro-N-[[4-[(3-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12712035.png)

